molecular formula C19H18FNO6S2 B2496538 Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 899724-40-4

Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No. B2496538
CAS RN: 899724-40-4
M. Wt: 439.47
InChI Key: MRQJBBVDHFEAHJ-UHFFFAOYSA-N
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Description

Research into complex organic molecules often involves studying their synthesis, structure, and properties to discover potential applications in various fields, such as pharmacology, materials science, and chemistry. Compounds like Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically attract interest for their unique structural features and potential chemical activities.

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including condensation, cyclocondensation, and esterification reactions. For example, a study by Spoorthy et al. (2021) described the synthesis of related ethyl thiophene carboxylate derivatives through reactions involving mercapto acetic acid and zinc chloride in dioxane, followed by hydrolysis and condensation with substituted phenyl phosphoro dichloridates (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Molecular Structure Analysis

Determining the molecular structure of compounds often involves spectroscopic techniques and theoretical calculations. Singh et al. (2013) employed FT-IR, 1H NMR, UV–Vis, DART Mass, and elemental analysis, complemented by quantum chemical calculations, to characterize a related compound, providing insights into its molecular conformation and electronic structure (Singh, Kumar, Tiwari, Rawat, & Manohar, 2013).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can reveal their reactivity and potential chemical properties. The study by Amati et al. (2010) on the photochemical reactions of thiazole derivatives highlights the reactivity of such compounds under specific conditions, providing insight into their chemical behavior and potential applications (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of organic compounds. Dhandapani et al. (2017) detailed the crystal growth, structure determination, and nonlinear optical analysis of a closely related pyrimidine derivative, demonstrating the importance of these properties in materials science applications (Dhandapani, Manivarman, & Subashchandrabose, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to understanding and applying organic compounds. The work by Singh et al. (2013) on the synthesis and characterization of a novel pyrrole derivative included an analysis of its chemical reactivity and theoretical insights into its behavior, offering a model for studying similar compounds (Singh, Kumar, Tiwari, Rawat, 2013).

Scientific Research Applications

Synthesis and Characterization

  • A study highlighted the synthesis and characterization of a series of compounds including Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate derivatives. These compounds underwent antimicrobial evaluation and docking studies to determine their potential application in treating microbial infections. The structures of these analogues were established using NMR, IR, Mass spectral data, and elemental analysis, showcasing their synthetic utility in developing new antimicrobial agents (Spoorthy et al., 2021).

Photophysical and Photochemical Properties

  • Research into the photophysical properties of Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate derivatives revealed their potential as singlet-oxygen sensitizers. These properties are critical for applications in photodynamic therapy, a treatment method that uses light-sensitive compounds to produce reactive oxygen species for the treatment of various diseases, including cancer (Amati et al., 2010).

Liquid Crystal and Semiconductor Applications

  • The compound's derivatives have been utilized in the synthesis of materials exhibiting smectic liquid crystalline phases. These materials' stability and photoconductive behavior make them suitable for use in advanced electronic and optoelectronic devices, such as liquid crystal displays and organic photovoltaic cells (Haristoy et al., 2000).

Organic Solar Cells

  • A study on the structure tuning of conjugated polymers, including derivatives of Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate, highlighted their role as electron transport layers in bulk-heterojunction polymer solar cells. These materials contributed to significant improvements in power conversion efficiency, demonstrating their potential in enhancing renewable energy technologies (Li et al., 2014).

properties

IUPAC Name

ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO6S2/c1-4-27-19(22)17-18(16-12(20)6-5-7-15(16)28-17)29(23,24)21-11-8-9-13(25-2)14(10-11)26-3/h5-10,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQJBBVDHFEAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

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